

Potential off-target effects of (R)-YNT-3708

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Compound of Interest

Compound Name: (R)-YNT-3708

Cat. No.: B10856405

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Technical Support Center: (R)-YNT-3708

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(R)-YNT-3708**. The content is focused on understanding and investigating potential off-target effects of this selective orexin 1 receptor (OX1R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **(R)-YNT-3708**?

(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor (GPCR).[1][2][3] Its primary mechanism involves binding to and activating OX1R, which is known to couple to Gq/11 proteins.[4][5] This activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of various downstream signaling cascades.[4][5][6] The intended pharmacological effects observed in preclinical models include antinociceptive and reinforcing behaviors.[1][2][3]

Q2: What is the known selectivity profile of **(R)-YNT-3708**?

(R)-YNT-3708 is characterized as a selective OX1R agonist. Its potency and selectivity over the orexin 2 receptor (OX2R) have been quantified. For detailed values, please refer to the data table below. Information regarding its selectivity against a broader panel of GPCRs and other protein targets is not extensively available in public literature.

Q3: What are the potential signs of an off-target effect in my cellular assay?

Observing responses that are inconsistent with known OX1R signaling pathways could suggest an off-target effect. Examples include:

- Activation of signaling pathways not typically associated with Gq-protein coupling, such as significant modulation of cAMP levels without a clear link to downstream calcium signaling.[6]
- Cellular responses in cell lines that do not express OX1R.
- Inability to block the observed effect with a known selective OX1R antagonist (e.g., SB-334867).[7]

Q4: How can I differentiate between a potent on-target effect and a potential off-target effect in vivo?

This can be challenging and requires a systematic approach. Key strategies include:

- Pharmacological blockade: Pre-treatment with a selective OX1R antagonist should abolish on-target effects. If the effect persists, it may be off-target.
- Dose-response relationship: Analyze the dose-response curve for the observed effect. Atypical curve shapes may suggest multiple mechanisms of action.
- Phenotypic comparison: Compare the observed in vivo effects with the known physiological roles of OX1R activation. Unexpected physiological changes may warrant further investigation into off-target interactions.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype in an OX1R-expressing cell line.	The phenotype might be a result of a downstream effect of OX1R activation that is not well-characterized, or it could be an off-target effect.	1. Confirm OX1R expression in your cell line. 2. Attempt to block the effect with a selective OX1R antagonist. 3. Test (R)-YNT-3708 in a parental cell line lacking OX1R to see if the effect persists.
Inconsistent results between different cell lines.	Cell lines can have different expression levels of OX1R and varying signaling machinery, which can influence the outcome. It's also possible that off-target receptor expression differs between cell lines.	1. Quantify OX1R expression in all cell lines used. 2. Characterize the expression of other potential orexin-related receptors or common off-target GPCRs in your cell lines.
Observed in vivo effect is not blocked by an OX1R antagonist.	This is a strong indicator of a potential off-target effect.	1. Verify the efficacy and dosage of the antagonist used. 2. Consider the possibility that (R)-YNT-3708 is interacting with a different receptor. A broad GPCR off-target screening panel is recommended (see Experimental Protocols).

Data Presentation

Table 1: In Vitro Potency and Selectivity of (R)-YNT-3708

Target	Parameter	Value	Reference
Orexin 1 Receptor (OX1R)	EC50	7.48 nM	[1] [2] [3]
Orexin 2 Receptor (OX2R)	EC50 Ratio (OX2R/OX1R)	22.5	[1] [2] [3]

Experimental Protocols

Protocol 1: Off-Target Liability Assessment using a GPCR Safety Panel

To proactively identify potential off-target interactions, it is advisable to screen **(R)-YNT-3708** against a panel of known GPCRs that are commonly associated with adverse drug effects.^[8]

Objective: To determine the agonist and antagonist activity of **(R)-YNT-3708** at a wide range of GPCR targets.

Methodology:

- Select a Screening Service: Engage a contract research organization (CRO) that offers GPCR safety screening panels. These services provide validated assays for a broad range of receptors.^[9]
- Compound Submission: Provide **(R)-YNT-3708** at a concentration range suitable for detecting potential off-target activity (e.g., up to 10 μ M).
- Assay Format: The screening is typically performed in both agonist and antagonist modes.
 - Agonist mode: **(R)-YNT-3708** is added to cells expressing the target receptor, and a functional readout (e.g., calcium flux, cAMP accumulation) is measured.
 - Antagonist mode: Cells are pre-incubated with **(R)-YNT-3708** before the addition of a known agonist for the target receptor. Inhibition of the agonist's effect is measured.
- Data Analysis: The results will be reported as a percentage of activation (in agonist mode) or inhibition (in antagonist mode) at the tested concentrations. Any significant activity ("hit") should be followed up with concentration-response curves to determine the potency (EC₅₀ or IC₅₀) at the off-target receptor.

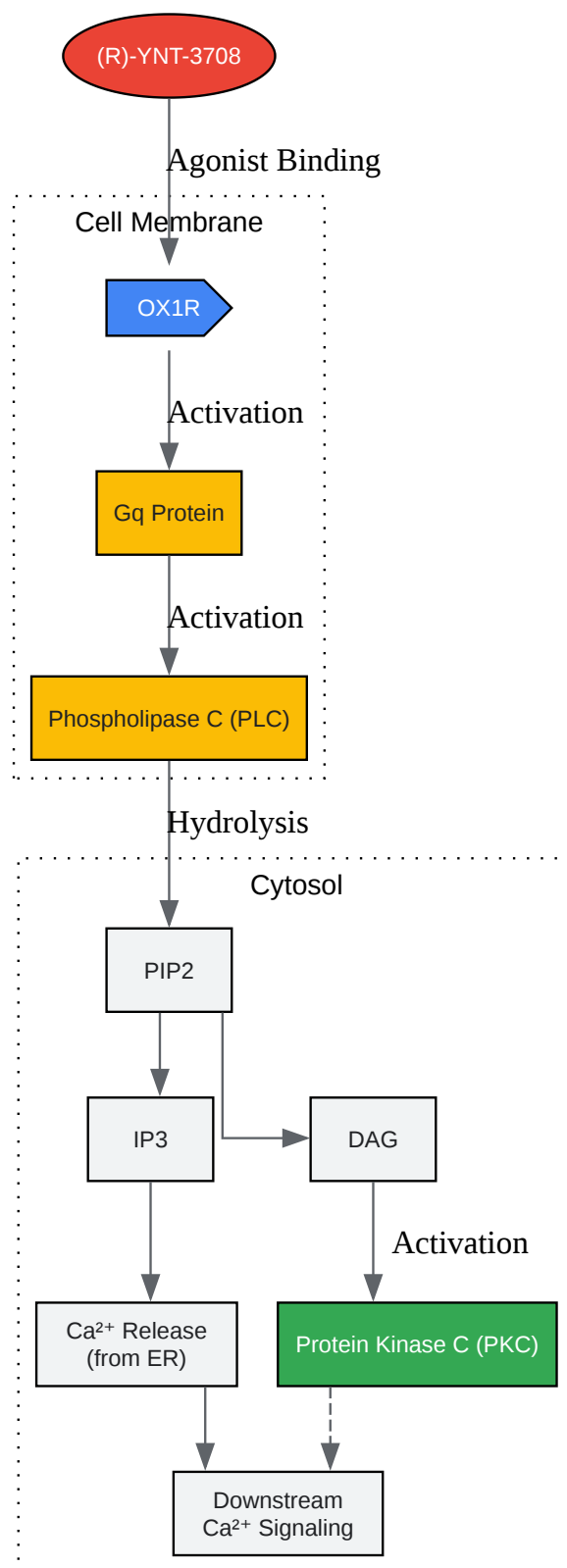
Protocol 2: Differentiating On-Target vs. Off-Target Effects in a Cell-Based Assay

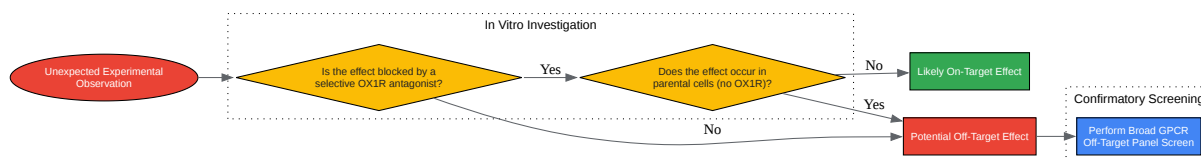
Objective: To confirm that a specific cellular response to **(R)-YNT-3708** is mediated by OX1R.

Methodology:

- Cell Culture: Use a cell line that endogenously or recombinantly expresses human OX1R. As a negative control, use the corresponding parental cell line that does not express OX1R.
- Experimental Setup:
 - Positive Control: Treat OX1R-expressing cells with a known OX1R agonist (e.g., Orexin-A).
 - Test Compound: Treat both OX1R-expressing and parental cells with **(R)-YNT-3708** across a range of concentrations.
 - Antagonist Blockade: Pre-incubate OX1R-expressing cells with a selective OX1R antagonist (e.g., 1 μ M SB-334867) for 30 minutes before adding **(R)-YNT-3708**.
- Functional Readout: Measure the relevant downstream signal, such as intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4).
- Data Analysis:
 - An on-target effect should be observed only in the OX1R-expressing cells and not in the parental cells.
 - The effect of **(R)-YNT-3708** in the OX1R-expressing cells should be significantly reduced or completely blocked by the OX1R antagonist.
 - If a response is observed in the parental cells or is not blocked by the antagonist, it is likely an off-target effect.

Mandatory Visualizations





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